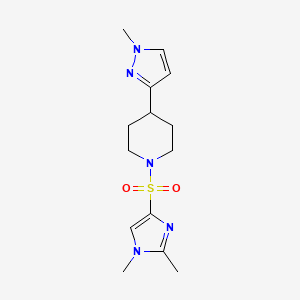

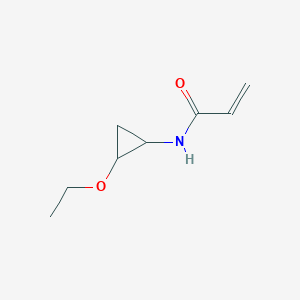

![molecular formula C9H15N3O B3013426 [1-(5-甲基-1,2,4-恶二唑-3-基)环己基]胺 CAS No. 923232-37-5](/img/structure/B3013426.png)

[1-(5-甲基-1,2,4-恶二唑-3-基)环己基]胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . The 1,2,4-oxadiazole ring is attached to a cyclohexyl group and an amine group .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including “[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amine”, is characterized by a five-membered heterocyclic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

科学研究应用

合成方法

1,2,4-恶二唑的合成,例如[1-(5-甲基-1,2,4-恶二唑-3-基)环己基]胺,通常涉及伯酰胺肟和酰化剂,或1,3-偶极环加成与伯酰胺肟反应。此过程可以产生广泛的1,2,4-恶二唑,展示了这种化学结构在各种合成路线中的适应性 (Kayukova, 2005)。

金属离子传感应用

1,3,4-恶二唑衍生物与所讨论的化学结构密切相关,因其在化学传感器开发中的用途而备受关注,特别是用于金属离子传感。它们的高光致发光量子产率、优异的热稳定性和化学稳定性以及潜在的配位位点使其成为这些应用的突出选择。这种多功能性进一步强调了1,2,4-恶二唑化合物在材料科学和有机电子学领域的潜在用途 (Sharma, Om, & Sharma, 2022)。

生物活性

1,2,4-恶二唑及其衍生物,包括[1-(5-甲基-1,2,4-恶二唑-3-基)环己基]胺,表现出广泛的生物活性。它们具有抗菌、抗炎、抗结核、抗真菌、抗糖尿病和抗癌特性。这一广泛的药理活性表明它们在药物化学和药物开发中具有重要作用 (Wang, Sun, Jia, Bian, & Yu, 2022)。

抗寄生虫剂开发

恶二唑核心,特别是在其1,2,4和1,3,4形式中,是抗寄生虫剂开发中的重要支架。这些化合物因其在设计和合成新药以对抗寄生虫感染方面的潜力而受到认可,强调了1,2,4-恶二唑在药物研究和开发中的重要性 (Pitasse-Santos, Sueth-Santiago, & Lima, 2017)。

作用机制

Target of Action

It’s worth noting that 1,3,4-oxadiazole derivatives, which are structurally similar to the compound , have been reported to act on several enzymes such as thymidylate synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes like DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism, respectively .

Mode of Action

1,3,4-oxadiazole derivatives have been reported to inhibit the activity of the aforementioned enzymes, thereby disrupting the normal functioning of cancer cells . For instance, by inhibiting thymidylate synthase, these compounds can prevent the synthesis of thymidine monophosphate, a critical component of DNA, thus inhibiting DNA replication in rapidly dividing cancer cells .

Biochemical Pathways

1,3,4-oxadiazole derivatives have been reported to affect several pathways, including those involving telomerase activity, focal adhesion kinase (fak) inhibitors, thymidylate synthase, b-cell lymphoma 2, nf-kb signaling pathway, and tubulin polymerization . These pathways are involved in cell proliferation, cell adhesion, DNA synthesis, apoptosis, immune response, and cell division, respectively .

Result of Action

1,3,4-oxadiazole derivatives have been reported to exhibit anticancer activity by inhibiting cell proliferation . They achieve this by targeting various enzymes and proteins that contribute to cancer cell proliferation .

属性

IUPAC Name |

1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-7-11-8(12-13-7)9(10)5-3-2-4-6-9/h2-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQGOQSMLIKZKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2(CCCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

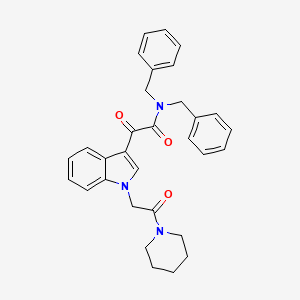

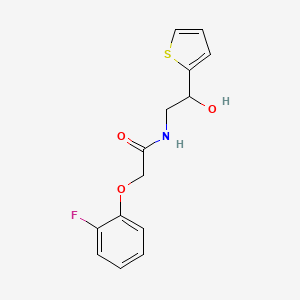

![5-Chloro-6-(2-methylpropoxy)-N-[(E)-3-methylsulfonylprop-2-enyl]pyridine-3-carboxamide](/img/structure/B3013347.png)

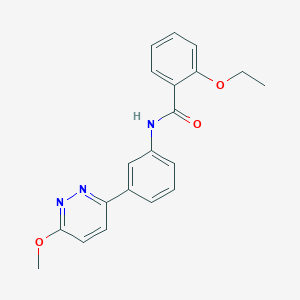

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013348.png)

![N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide](/img/structure/B3013350.png)

![2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3013356.png)

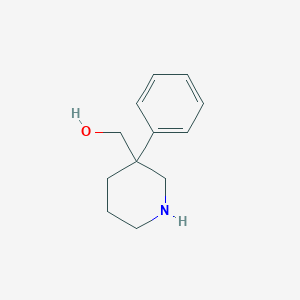

![1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine](/img/structure/B3013357.png)

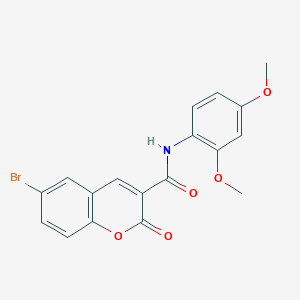

![(Z)-2-(2-bromobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3013358.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B3013360.png)